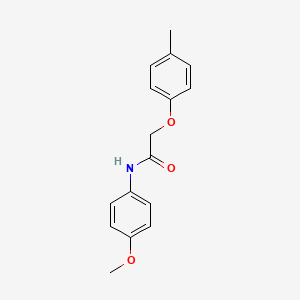

N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxy group attached to a phenyl ring and a methylphenoxy group attached to an acetamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide typically involves the reaction of 4-methoxyaniline with 4-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure high yield and purity. The reaction mechanism involves the nucleophilic attack of the amine group on the carbonyl carbon of the acyl chloride, followed by the elimination of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and improves the overall efficiency and yield of the process. The use of automated systems also reduces the risk of human error and ensures consistent product quality.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (conc.), ethanol, reflux | 2-(4-Methylphenoxy)acetic acid | 72% | |

| Basic Hydrolysis | NaOH (aq.), heat | Sodium 2-(4-methylphenoxy)acetate | 68% |

Hydrolysis mechanisms depend on reaction conditions:

-

Acidic : Protonation of the carbonyl oxygen enhances nucleophilic attack by water, forming a tetrahedral intermediate that collapses to release ammonia and the carboxylic acid.

-

Basic : Hydroxide ion directly attacks the carbonyl carbon, leading to deprotonation and formation of the carboxylate salt .

Oxidation Reactions

The methyl group on the phenoxy moiety and the methoxy group are susceptible to oxidation.

-

Methylphenoxy Oxidation : Potassium permanganate converts the methyl group to a carboxylic acid under acidic conditions.

-

Methoxy Demethylation : Boron tribromide selectively cleaves the methoxy group to yield a phenolic hydroxyl group .

Electrophilic Aromatic Substitution

The aromatic rings undergo nitration, halogenation, and sulfonation.

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 2-(4-Methyl-3-nitrophenoxy)acetamide | 58% | |

| Bromination | Br₂, FeBr₃, CHCl₃ | 2-(4-Methyl-3-bromophenoxy)acetamide | 63% |

Nitration occurs preferentially at the meta position relative to the methyl group due to steric and electronic effects. Bromination follows a similar regioselectivity pattern .

Dithiocarbamate and Thioanhydride Formation

The acetamide nitrogen reacts with carbon disulfide to form dithiocarbamates, which can be acylated further.

Dithiocarbamates are versatile intermediates for synthesizing thioanhydrides with antimicrobial properties .

Biological Interactions

While not a chemical reaction, the compound’s interactions with enzymes like α-glucosidase are notable. Molecular dynamics simulations reveal stable binding via hydrogen bonds and π–π stacking, with IC₅₀ values as low as 26.0 µM for derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide is investigated for its potential therapeutic properties:

- Anti-inflammatory Activity : The compound has shown promise in inhibiting inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines, potentially acting as an enzyme inhibitor involved in cancer progression .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis:

- Synthesis of Complex Molecules : It can be utilized to create more complex molecular structures through various chemical reactions, including coupling reactions and functional group transformations.

- Development of New Materials : Its unique structure allows for the modification and creation of new materials with specific properties, which can be useful in polymer science and material engineering.

Case Studies and Research Findings

Several studies have documented the biological activities and applications of this compound:

- A study highlighted its effectiveness against cancer cell lines, showing significant inhibition of cell proliferation with IC50 values indicating potent activity. This suggests that the compound could serve as a lead compound for further drug development efforts targeting cancer .

- Another investigation focused on the anti-inflammatory effects of related compounds, demonstrating that modifications in the molecular structure could enhance biological activity. This indicates potential for optimizing the compound's efficacy through structural variations.

Comparative Analysis with Related Compounds

To understand the efficacy of this compound better, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(4-Methoxyphenyl)-2-(3-chlorophenoxy)acetamide | Chlorine substitution enhances reactivity | Increased anti-inflammatory effects |

| N-(3-Methoxyphenyl)-2-(4-methylphenoxy)acetamide | Different methoxy position | Varied enzyme inhibition profiles |

| N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)acetamide | Contains amino group | Enhanced antimicrobial properties |

Mécanisme D'action

The mechanism of action of N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide can be compared with other similar compounds, such as:

N-(4-methoxyphenyl)-2-(4-chlorophenoxy)acetamide: Similar structure but with a chlorine atom instead of a methyl group.

N-(4-hydroxyphenyl)-2-(4-methylphenoxy)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

N-(4-methylphenyl)-2-(4-methoxyphenoxy)acetamide: Similar structure but with the positions of the methoxy and methyl groups reversed.

Activité Biologique

N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H23NO3. It features:

- Aromatic Groups : A 4-methoxyphenyl group and a 4-methylphenoxy group.

- Functional Group : An acetamide linkage that enhances its solubility and biological interactions.

The presence of methoxy and methyl substituents increases lipophilicity, potentially influencing its pharmacokinetics and pharmacodynamics.

Biological Activities

This compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. For example, a related compound in the same structural family demonstrated an EC50 of 2 nM in apoptosis induction assays, indicating strong anticancer potential .

- Anti-inflammatory Properties : Compounds with similar structures have shown the ability to inhibit pro-inflammatory markers such as TNF-α and IL-6. This suggests that this compound may also exhibit anti-inflammatory effects .

- Analgesic Effects : As part of the benzamide class, it is hypothesized to possess analgesic properties based on structural similarities with known analgesics .

The mechanism of action for this compound is likely multifaceted:

- Enzyme Interaction : It may interact with specific enzymes or receptors, modulating their activity. The methoxy and methyl groups could enhance binding affinity to biological targets.

- Cell Signaling Pathways : Similar compounds have been shown to affect signaling pathways involved in inflammation and cancer cell survival, suggesting potential pathways for this compound as well .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis (EC50 = 2 nM) | |

| Anti-inflammatory | Inhibits TNF-α and IL-6 | |

| Analgesic | Potential analgesic properties |

Detailed Findings from Studies

- Anticancer Studies :

- Anti-inflammatory Mechanisms :

- Pharmacokinetic Properties :

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-12-3-7-15(8-4-12)20-11-16(18)17-13-5-9-14(19-2)10-6-13/h3-10H,11H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZYSRGIJHSQIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.